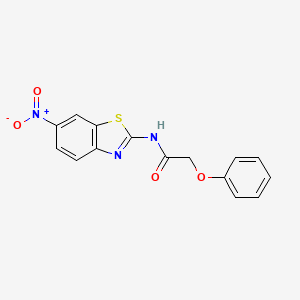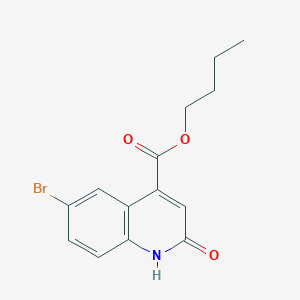
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
説明
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as CNEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzoxadiazoles, which are known for their potential therapeutic applications.
作用機序
The mechanism of action of 7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the induction of apoptosis. In inflammation, this compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been found to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative diseases, this compound has been shown to improve cognitive function, reduce neuronal damage, and increase neuronal survival.
実験室実験の利点と制限
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several advantages for lab experiments, including its high yield, stability, and specificity for cellular targets. However, there are some limitations to its use, including its potential toxicity, limited solubility, and lack of in vivo data. Further studies are needed to address these limitations and optimize the use of this compound in scientific research.
将来の方向性
There are several future directions for the use of 7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in scientific research, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Further studies are needed to explore these future directions and advance the scientific understanding of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to optimize the use of this compound in scientific research and explore its potential therapeutic applications.
科学的研究の応用
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. In inflammation research, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4/c1-2-22-9-5-3-8(4-6-9)16-11-7-10(15)12-13(18-23-17-12)14(11)19(20)21/h3-7,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLMXRUPDKNJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B3955061.png)
![1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B3955074.png)

![1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3955082.png)


![ethyl N-[phenyl(phenylthio)acetyl]glycinate](/img/structure/B3955113.png)


![methyl 3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3955133.png)

![10-phenyl-9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B3955143.png)
![1-(9H-carbazol-9-yl)-3-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-2-propanol ethanedioate (salt)](/img/structure/B3955159.png)
![3-methyl-N-{[(4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3955165.png)